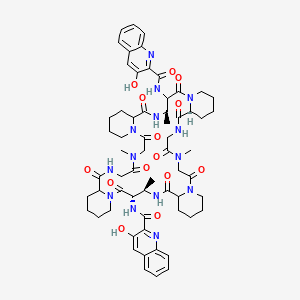

Quinaldopeptin

Description

Discovery and Isolation of Quinaldopeptin

The journey of this compound from a microbial metabolite to a subject of scientific inquiry began with its isolation from specific bacterial strains.

This compound was first discovered and isolated from the culture broth of Streptoverticillium album strain Q132-6 in 1990. nih.govresearchgate.net Actinomycetes, the group of bacteria to which this strain belongs, are renowned for their ability to produce a wide array of bioactive compounds, including many commercially important antibiotics. sut.ac.th Subsequent research has also identified Amycolatopsis sp. as a producer of this compound. toku-e.combioaustralis.com The isolation process involves cultivating these bacteria and then extracting and purifying the compound from the fermentation broth.

Contextualization within the Quinomycin (B1172624) Family of Antibiotics

This compound is classified as a member of the quinomycin family of antibiotics, which are characterized by their unique chemical structures and mode of action. nih.gov

A key feature that distinguishes this compound from other well-known quinomycin antibiotics, such as echinomycin (B1671085), is the nature of the chemical bonds within its cyclic structure. nih.gov While many quinomycins are depsipeptides containing both peptide (amide) and ester linkages, this compound is a true peptide, linked together solely by peptide bonds. nih.govnih.gov This structural difference is significant as it influences the molecule's shape, flexibility, and interaction with its biological targets.

This compound, like other members of the quinomycin family, is classified as a DNA bis-intercalator. toku-e.comnih.gov This means it has two planar aromatic ring systems, in this case, quinoxaline (B1680401) chromophores, that can insert themselves between the base pairs of a DNA double helix. nih.govnih.gov This mode of binding can disrupt DNA replication and transcription, leading to the observed antimicrobial and cytotoxic effects. nih.gov

Significance of this compound in Natural Product Research

The discovery and study of this compound hold considerable importance for the field of natural product chemistry and drug discovery.

This compound has demonstrated potent in vitro activity against Gram-positive bacteria and anaerobic microbes. medchemexpress.com Furthermore, it has shown strong cytotoxic effects against cultured cancer cells, such as B16 melanoma cells, and has been shown to prolong the survival time of mice with certain types of tumors. nih.govmedchemexpress.com These findings highlight the potential of this compound and its structural analogs as leads for the development of new antimicrobial and anticancer drugs. smolecule.comcaymanchem.comacs.org The unique all-peptide backbone of this compound provides a different scaffold for synthetic modification compared to other quinomycins, offering new avenues for creating derivatives with improved therapeutic properties.

Structure

2D Structure

Properties

Molecular Formula |

C62H78N14O14 |

|---|---|

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

3-hydroxy-N-[(3S,4R,20S,28R)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42?,43?,44?,51?,52+/m1/s1 |

InChI Key |

KIPSHYPQCJYONU-GVPFWXHKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)N[C@@H](C(C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |

Canonical SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |

Synonyms |

quinaldopeptin |

Origin of Product |

United States |

Biosynthesis of Quinaldopeptin

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

The biosynthesis of Quinaldopeptin is a prime example of a non-ribosomal peptide synthetase (NRPS) pathway. Unlike ribosomal protein synthesis, which is template-directed by mRNA, NRPS pathways are enzymatic assembly lines that synthesize peptides with a vast array of chemical modifications. These multimodular enzymes are responsible for the production of a wide range of bioactive secondary metabolites in microorganisms. wikipedia.org

Identification of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been explicitly detailed in published literature, its existence is inferred from the well-characterized BGCs of related bisintercalator antibiotics such as echinomycin (B1671085) and triostin (B1172060). nih.gov The identification of such BGCs is typically achieved through genome mining of the producing organism, Streptoverticillium album. These clusters contain all the necessary genes for the synthesis of the peptide backbone, the chromophore, and any subsequent modifications. mcmaster.ca The organization of these genes often reflects the modular nature of the NRPS enzymes they encode.

Enzymatic Machinery Involved in this compound Production

The core of the this compound biosynthetic machinery is a multi-domain NRPS enzyme. This enzymatic assembly line is organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. The fundamental domains within each NRPS module are:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate. beilstein-journals.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain via a phosphopantetheine arm. researchgate.net

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of the current module and the nascent peptide chain from the previous module. mdpi.com

In addition to these core domains, the NRPS machinery for this compound likely includes modifying domains such as an epimerization (E) domain , which would be responsible for converting L-amino acids to their D-isomers, a common feature in non-ribosomal peptides. wikipedia.org A terminal thioesterase (TE) domain is also essential for the release and cyclization of the final peptide product. mdpi.com

Precursor Incorporation and Assembly Logic

The assembly of this compound follows a logical sequence dictated by the arrangement of modules on the NRPS enzyme. The process begins with the loading of the starter unit, the chromophore, followed by the sequential addition of amino acid building blocks.

Origin of Non-Proteinogenic Amino Acid Building Blocks (e.g., D-diaminobutyric acid)

A distinguishing feature of this compound is the incorporation of the non-proteinogenic amino acid D-diaminobutyric acid (D-DABA). The presence of D-DABA is significant as it leads to an amide ring closure, a unique feature among the bisintercalator family which typically have ester linkages. nih.gov The biosynthesis of D-DABA likely involves a dedicated set of enzymes encoded within the BGC. The production of D-amino acids in actinomycetes is generally catalyzed by racemases. frontiersin.org For instance, the biosynthesis of poly-D-Dab in Streptoalloteichus hindustanus involves a PLP-independent racemase. frontiersin.org It is highly probable that a similar enzymatic activity is responsible for generating the D-DABA precursor for this compound biosynthesis.

Biosynthesis of Chromophore Moieties (e.g., from L-Tryptophan)

The characteristic chromophore of this compound, a quinaldic acid derivative, originates from the amino acid L-tryptophan. The biosynthetic pathway for this moiety is analogous to that of the quinoxaline-2-carboxylic acid (QXCA) chromophore found in echinomycin. nih.gov This multi-step enzymatic conversion involves several key transformations, including oxidation and rearrangement of the tryptophan indole (B1671886) ring to form the bicyclic heteroaromatic structure. While the precise enzymes for the this compound chromophore are yet to be characterized, the high degree of conservation in the BGCs of related compounds suggests a shared ancestral pathway for chromophore biosynthesis.

Comparative Biosynthetic Modularity within the Bisintercalator Family

The biosynthesis of bisintercalator antibiotics, including this compound, exhibits a remarkable degree of modularity and conservation. nih.gov This shared biosynthetic logic strongly suggests a common evolutionary origin for these pathways. This compound belongs to the "Major scaffold" subgroup of bisintercalators, which are characterized by a pentapeptide core in each half of the symmetric molecule. nih.gov This is in contrast to the "Minor scaffold" type, such as triostin and thiocoraline (B3025945), which have a tetrapeptide core.

The table below illustrates the modular differences between this compound and other members of the bisintercalator family, highlighting the key variations in their amino acid composition and ring closure.

| Feature | This compound | Echinomycin | Triostin A | Thiocoraline |

| Scaffold Type | Major (Pentapeptide) | Minor (Tetrapeptide) | Minor (Tetrapeptide) | Minor (Tetrapeptide) |

| Chromophore | Quinaldic Acid | Quinoxaline (B1680401) | Quinoxaline | 3-hydroxyquinaldic acid |

| Key Amino Acid | D-Diaminobutyric acid | D-Serine | D-Serine | D-Cysteine |

| Ring Closure | Amide Bond | Ester Bond | Ester Bond | Ester Bond |

| Bridge | Disulfide | Thioacetal | Disulfide | Disulfide |

This comparative modularity not only provides insights into the evolution of these biosynthetic pathways but also presents opportunities for the combinatorial biosynthesis of novel bisintercalator derivatives with potentially improved therapeutic properties. The high sequence similarities at the genetic level between the BGCs of these compounds underscore their close biosynthetic relationship. nih.gov

Insights from Related Compounds (e.g., Thiocoraline, Triostin, Echinomycin)

Direct studies on the biosynthesis of this compound are not extensively documented in publicly available research. However, significant insights can be inferred from the well-characterized biosynthetic pathways of structurally related quinoxaline antibiotics, such as thiocoraline, triostin, and echinomycin. These compounds share a common architectural theme: a cyclic peptide core decorated with two quinoxaline or related chromophore units. Their biosynthesis is orchestrated by large, multifunctional enzymes known as Nonribosomal Peptide Synthetases (NRPSs).

The biosynthesis of these molecules can be conceptually divided into three main stages:

Formation of the chromophore starter unit.

Assembly of the peptide backbone via NRPS machinery.

Modification, cyclization, and release of the final product.

The chromophore of echinomycin and triostin is quinoxaline-2-carboxylic acid (QXC), while thiocoraline incorporates 3-hydroxy-quinaldic acid (3HQA). nih.gov The biosynthesis of these crucial starter units originates from the amino acid L-tryptophan. wikipedia.orgjst.go.jp In the case of echinomycin, the pathway to QXC involves several enzymatic steps, including hydroxylation of L-tryptophan, which is catalyzed by a cytochrome P450-dependent hydroxylase. nih.govnih.gov The pathway for 3HQA in thiocoraline biosynthesis is also proposed to start from L-tryptophan and involves a tryptophan 2,3-dioxygenase. nih.govjst.go.jp A key enzyme, a quinoxaline-2-carboxylic acid activating enzyme, has been purified from triostin-producing Streptomyces triostinicus and is responsible for activating the QXC chromophore for incorporation into the peptide chain. nih.gov

The peptide backbone is assembled on an NRPS template. NRPSs are modular enzymes, where each module is responsible for the incorporation of a specific amino acid. A typical module consists of several domains: an Adenylation (A) domain that selects and activates the specific amino acid, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that tethers the activated amino acid, and a Condensation (C) domain that catalyzes peptide bond formation. nih.govnih.gov

In the biosynthesis of thiocoraline by Micromonospora sp. ML1, the gene cluster contains several NRPS genes (e.g., tioR, tioS, tioY, tioZ). nih.gov The core peptide backbone is assembled by these NRPS modules in a collinear fashion, where the order of modules on the enzyme corresponds to the sequence of amino acids in the peptide. nih.gov Similarly, the echinomycin biosynthetic cluster features NRPS genes (ecm6, ecm7) that assemble its peptide core. wikipedia.orgnih.gov The starter unit (the chromophore) is loaded onto the initial NRPS module to begin the assembly process. In thiocoraline biosynthesis, the activated 3HQA starter unit is loaded onto a fatty acid synthase acyl carrier protein (ACP) domain (FabC) before being transferred to the first NRPS module. nih.gov

After the linear peptide chain is fully assembled, it undergoes cyclization. In many NRPS systems, a terminal Thioesterase (TE) domain is responsible for releasing the peptide chain, often through intramolecular cyclization. wikipedia.org Echinomycin and triostin A are characterized by a disulfide bridge, which is formed by an oxidoreductase (Ecm17 in echinomycin biosynthesis). wikipedia.orgnih.gov Echinomycin biosynthesis involves a final step where this disulfide bond is transformed into a more stable thioacetal bridge by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase (Ecm18). wikipedia.org this compound is unique within the quinomycin (B1172624) family as it is a cyclic decapeptide linked solely by peptide bonds, lacking the ester linkages or disulfide bridges seen in its relatives. nih.gov This suggests its cyclization is likely a head-to-tail macrolactamization, catalyzed by a TE domain, without the subsequent oxidative modifications seen in echinomycin or triostin.

| Enzyme/Protein | Probable Function in Biosynthesis | Found in Pathway of | Reference |

| Chromophore Formation | |||

| Tryptophan 2,3-dioxygenase (e.g., TioF, Qui17) | Catalyzes the oxidative cleavage of the tryptophan indole ring, a key step in chromophore biosynthesis. | Thiocoraline, Echinomycin | jst.go.jpnih.gov |

| Cytochrome P450 Hydroxylase (e.g., Qui15) | Performs β-hydroxylation of L-tryptophan loaded on the NRPS. | Echinomycin | nih.govnih.gov |

| Quinoxaline-2-carboxylic acid activating enzyme | Activates the chromophore via adenylation for loading onto the NRPS. | Triostin | nih.gov |

| MbtH-like protein (e.g., Qui5, TioT) | Small accessory proteins often required for the proper function and substrate adenylation of NRPS A-domains. | Echinomycin, Thiocoraline | jst.go.jpnih.gov |

| Peptide Assembly | |||

| Nonribosomal Peptide Synthetase (NRPS) (e.g., TioR, TioS, Ecm6, Ecm7) | Multi-modular enzyme complex that assembles the peptide backbone from amino acid precursors. | Thiocoraline, Echinomycin | nih.govwikipedia.org |

| Acyl Carrier Protein (ACP) (e.g., FabC) | Tethers and transfers the activated chromophore starter unit to the NRPS assembly line. | Thiocoraline | nih.gov |

| Post-Assembly Modification | |||

| Thioesterase (TE) domain (e.g., in Ecm7) | Catalyzes the release and cyclization of the assembled peptide chain from the NRPS. | Echinomycin | wikipedia.org |

| Oxidoreductase (e.g., Ecm17) | Forms the disulfide bridge in the cyclic peptide. | Echinomycin, Triostin A | wikipedia.orgnih.gov |

| SAM-dependent methyltransferase (e.g., Ecm18) | Converts the disulfide bond into a thioacetal bridge. | Echinomycin | wikipedia.org |

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation

Genetic engineering provides a powerful toolkit for deciphering the biosynthetic pathways of natural products like this compound, especially when the producing organism is difficult to culture or genetically manipulate. mdpi.com These approaches are essential for identifying the genes responsible for biosynthesis, characterizing the function of individual enzymes, and potentially engineering pathways to produce novel compounds. acs.orgnih.gov

A primary step is the identification and sequencing of the biosynthetic gene cluster (BGC) responsible for this compound production in Streptoverticillium album. BGCs for secondary metabolites are typically clustered together on the microbial chromosome, which facilitates their identification through genome mining approaches. nih.gov Degenerate PCR primers designed from conserved sequences of key biosynthetic genes, such as the A-domains of NRPSs from the echinomycin or thiocoraline clusters, can be used to screen a genomic library of the producing organism. nih.govnih.gov

Once the BGC is identified, heterologous expression is a cornerstone technique for pathway elucidation. This involves cloning the entire BGC into a more genetically tractable and fast-growing host organism, such as Streptomyces lividans, Streptomyces albus, or even Escherichia coli. nih.govacs.org The successful production of the natural product in the heterologous host confirms that the cloned gene cluster is indeed responsible for its biosynthesis. This strategy has been successfully applied to the production of thiocoraline in Streptomyces hosts and the total biosynthesis of echinomycin in E. coli. nih.govacs.org

To determine the function of specific genes within the cluster, gene inactivation or knockout studies are performed. researchgate.net By systematically deleting or disrupting individual genes and analyzing the metabolic profile of the resulting mutants, researchers can deduce the role of the encoded enzyme. For example, if knocking out a specific P450 gene abolishes production and leads to the accumulation of an intermediate, it strongly suggests that the P450 is responsible for modifying that intermediate. rsc.org This approach was used to confirm that certain NRPS adenylation domains were essential for thiocoraline biosynthesis. nih.gov

Furthermore, genetic engineering allows for combinatorial biosynthesis , where genes from different pathways are mixed and matched to create novel chemical structures. nih.gov For instance, by substituting a gene in the echinomycin biosynthetic pathway with a corresponding gene from the SW-163 biosynthetic cluster, researchers were able to rationally re-engineer the pathway in E. coli to produce a new, bioactive compound. acs.org Given the structural similarities between this compound and other quinomycin antibiotics, similar strategies could be employed. One could potentially swap NRPS modules to alter the amino acid sequence of the peptide core or introduce tailoring enzymes from other pathways to modify the final structure, leading to the generation of novel this compound analogs with potentially improved therapeutic properties.

| Genetic Engineering Technique | Application in Biosynthetic Pathway Studies | Example from Related Compounds | Reference |

| Genome Mining & BGC Identification | Identifying the complete set of genes responsible for producing the compound by searching for conserved sequences (e.g., NRPS domains). | The thiocoraline BGC was identified using primers derived from NRPS consensus sequences. | nih.gov |

| Heterologous Expression | Transferring the entire BGC to a well-characterized host (Streptomyces, E. coli) to confirm its function and facilitate studies. | The 53 kbp thiocoraline BGC was expressed in S. albus and S. lividans; the echinomycin pathway was reconstituted in E. coli. | nih.govacs.org |

| Gene Knockout/Inactivation | Deleting or disrupting specific genes within the BGC to determine their individual roles in the pathway by observing changes in metabolite production. | Inactivation of two NRPS adenylation domains in the thiocoraline cluster halted production, confirming their essential role. | nih.gov |

| Pathway Engineering/Combinatorial Biosynthesis | Modifying the BGC by adding, removing, or swapping genes to produce novel, "unnatural" natural products. | A gene from the SW-163 cluster was substituted into the echinomycin pathway to create a novel bioactive analog in E. coli. | acs.org |

Synthetic Strategies for Quinaldopeptin and Its Analogues

Total Synthesis Approaches

The total synthesis of quinaldopeptin has been successfully achieved through a combination of solid-phase and solution-phase techniques. These methods have been refined over time, leading to more efficient and versatile synthetic routes.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The initial total synthesis of this compound relied heavily on Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. bachem.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com

The first successful total synthesis of this compound utilized an SPPS approach to construct a linear decapeptide precursor. researchgate.netnih.govacs.org Given the C2 symmetrical structure of this compound, a fragment coupling strategy was employed. researchgate.netnih.govacs.org This involved the synthesis of smaller peptide fragments which were then coupled together on the solid support to form the full-length linear decapeptide. This strategy is often more efficient and can lead to higher purity of the final linear peptide compared to a stepwise addition of all ten amino acids.

Once the linear decapeptide is cleaved from the solid support, the crucial macrocyclization step is performed in solution. This intramolecular reaction forms the cyclic backbone of the this compound molecule. In the synthesis of this compound and its analogues, macrolactamization, the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide, is a key transformation. researchgate.netnih.gov

One reported method for the macrocyclization of a this compound-related open-chain peptide utilized diphenylphosphoryl azide (B81097) (DPPA) and sodium bicarbonate (NaHCO3) in dimethylformamide (DMF). researchgate.netacs.org This reaction, conducted over several days, resulted in the desired cyclic peptide, albeit in modest yields, along with its epimer. acs.org The choice of the cyclization site is critical; for instance, cyclization between the less sterically hindered Glycine residue at the N-terminus and the L-Pipecolic acid at the C-terminus has been explored. researchgate.netacs.org

| Reagent/Condition | Purpose | Reference |

| Diphenylphosphoryl azide (DPPA) | Activating agent for amide bond formation | researchgate.net, acs.org |

| Sodium bicarbonate (NaHCO3) | Base to facilitate the reaction | researchgate.net, acs.org |

| Dimethylformamide (DMF) | Solvent | researchgate.net, acs.org |

A key feature of the initial total synthesis strategy is the late-stage introduction of the quinoline (B57606) chromophores. researchgate.netnih.govacs.orgacs.org This approach avoids potential complications that the reactive chromophore might cause during the preceding peptide synthesis and macrocyclization steps. After the formation of the cyclic decapeptide core, the quinoline moieties are attached to the free amino groups of the (2R,3R)-2,3-diaminobutanoic acid (Dab) residues. acs.org This final step completes the synthesis of the natural product.

Second-Generation Total Synthesis Methods

A significant advancement in the synthesis of this compound was the implementation of a multi-component reaction sequence. nih.govfigshare.comacs.org Specifically, a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction has been successfully employed. nih.govfigshare.comacs.org This powerful sequence allows for the rapid and efficient construction of a key linear pentapeptide intermediate. arkat-usa.orgresearchgate.net The Ugi reaction, a cornerstone of multi-component chemistry, brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide in a single step. beilstein-journals.org

This multi-component approach is followed by a racemization-free [5 + 5] coupling of two pentapeptide fragments and a subsequent macrolactamization to furnish the cyclic core. nih.govfigshare.comacs.org This second-generation synthesis is not only more convergent but also offers greater flexibility for creating structural analogues. nih.govfigshare.com The same research group that developed this method for this compound also applied a similar Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence in the total synthesis of the related natural product, sandramycin (B1212530). nih.govacs.org

| Reaction | Components | Product | Reference |

| Staudinger/Aza-Wittig/Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Linear Pentapeptide | arkat-usa.org, nih.gov, figshare.com, acs.org |

| [5 + 5] Coupling | Two Pentapeptide Fragments | Linear Decapeptide | nih.gov, figshare.com, acs.org |

| Macrolactamization | Linear Decapeptide | Cyclic Decapeptide | nih.gov, figshare.com, acs.org |

Racemization-Free Coupling and Macrolactamization Strategies

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at chiral centers, during the coupling of amino acid or peptide fragments. This is particularly problematic for N-methylated amino acids present in the this compound structure.

The first total synthesis of this compound utilized a strategy involving solid-phase peptide synthesis (SPPS) to construct a linear decapeptide precursor. researchgate.netacs.orgnih.gov A key aspect of this synthesis was a fragment coupling approach, which takes advantage of the molecule's C2 symmetrical structure. researchgate.netnih.gov Following the assembly of the linear peptide, the crucial ring-closing step was accomplished through macrolactamization, forming the large cyclic core of the molecule. researchgate.netacs.orgnih.gov

A second-generation total synthesis was later developed, establishing a more convergent and efficient route. figshare.comacs.org This improved strategy featured a racemization-free [5 + 5] coupling and macrolactamization process. figshare.comacs.orgresearchgate.net This approach involves synthesizing two separate pentapeptide fragments and then joining them together before performing the final ring closure. This method is often favored in the synthesis of large cyclic peptides as it can improve yields and simplify purification. acs.org The synthesis also incorporated a multi-component reaction sequence, specifically a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, to efficiently construct key building blocks. figshare.comacs.orgarkat-usa.org The use of specific coupling reagents is vital to prevent racemization; reagents like HATU and phosphonium (B103445) salts (e.g., BOP) are known for high coupling efficiency with low racemization risk. jpt.com

Synthetic Diversification and Analogue Generation

A key advantage of the developed synthetic routes is the ability to introduce structural modifications at a late stage, facilitating the creation of diverse analogues. researchgate.netcapes.gov.br This diversification is essential for exploring the molecule's structure-activity relationships and identifying the pharmacophore responsible for its biological effects.

The this compound structure is characterized by two quinoline chromophores, which are believed to play a role in its biological activity, potentially through DNA intercalation. figshare.comcapes.gov.br The synthetic strategy was designed to attach these chromophores at a late stage to a pre-formed cyclic peptide core. researchgate.netacs.orgnih.gov This approach allows for significant flexibility, as different chromophore units can be attached to the same macrocycle.

In one study, chromophore analogues, identified as compounds 22 and 23 , were prepared using this method. researchgate.netacs.orgnih.govresearchgate.net The structural and stereochemical assignments of another chromophore analogue, compound 26 , were definitively confirmed through single-crystal X-ray analysis. figshare.comacs.org The ability to alter the chromophore is significant because such changes can impact DNA binding affinity and selectivity, as seen in related compounds like the luzopeptins and quinoxapeptins. capes.gov.br

In addition to modifying the chromophore, researchers have targeted the peptide backbone to create further structural variants. The removal of methyl groups (desmethylation) is a common strategy in medicinal chemistry to probe the importance of specific substituents. acs.org

Chemical Modification Strategies for Enhanced Pharmacological Profiles

The generation of analogues is a cornerstone of drug discovery, aimed at producing new molecules with improved properties such as increased potency, greater metabolic stability, enhanced selectivity, or better solubility. biomedres.usnih.gov The synthetic work on this compound has laid the foundation for such optimization efforts.

The strategies employed in the synthesis of this compound analogues—specifically the late-stage introduction of the chromophore and the modification of the peptide scaffold—are classic examples of chemical modification used to enhance pharmacological profiles. researchgate.netcapes.gov.brnih.gov By creating a library of related compounds, researchers can systematically evaluate how structural changes affect biological outcomes.

The finding that synthetic this compound exhibits potent cytotoxicity (IC50 value of 3.2 nM), while the chromophore analogue 23 and the desmethyl analogue 27 show significantly reduced activity, provides critical insight. nih.govresearchgate.net This suggests that both the specific nature of the quinoline chromophore and the methylation pattern of the peptide backbone are critical for high potency. These findings guide future modifications, which could involve more subtle changes to these key regions to fine-tune activity rather than abolish it, potentially leading to compounds with a more desirable therapeutic index. nih.gov Further modifications could include isosteric replacements of functional groups or the introduction of constraints to improve metabolic stability and target binding affinity. biomedres.usmdpi.com

Molecular Structure and Conformational Analysis of Quinaldopeptin

Chiral Features and Stereochemical Assignments

The chirality and stereochemistry of Quinaldopeptin are fundamental to its structure and function. The molecule is composed of a cyclic decapeptide, meaning it is a ring composed of ten amino acids linked by peptide bonds.

C2 Symmetrical Structure Analysis

A defining characteristic of this compound is its C2 symmetrical structure. nih.govnih.govresearchgate.net This means the molecule can be rotated by 180 degrees around a central axis and remain unchanged. This symmetry arises from the head-to-tail dimerization of two identical pentapeptide chains during its biosynthesis. nih.govresearchgate.net The presence of C2 symmetry has significant implications for its stereochemistry, as it dictates that the chiral centers in one half of the molecule are mirrored in the other half. This inherent symmetry is a crucial consideration in its total synthesis, where a fragment coupling approach reflecting this characteristic has been successfully employed. nih.gov The C2 symmetry also presents a unique challenge for computational methods like chiral fingerprinting, which are used to distinguish between different stereoisomers.

Conformational Studies of the Cyclic Peptide Backbone

The cyclic nature of this compound's decapeptide backbone imposes significant conformational constraints. Unlike linear peptides that can adopt a multitude of shapes, the cyclization restricts the available conformations, leading to a more rigid and defined three-dimensional structure. biorxiv.org This rigidity is crucial for its biological activity.

Chromophore Orientation and Interaction with the Peptide Scaffold

Attached to the cyclic peptide backbone of this compound are two 3-hydroxyquinoline-2-carbonyl chromophores. researchgate.net These planar aromatic systems are essential for the molecule's ability to act as a DNA bis-intercalator, meaning it can insert these chromophores between the base pairs of a DNA double helix. nih.govresearchgate.net

The peptide scaffold plays a critical role in positioning these chromophores correctly for interaction with DNA. nih.govresearchgate.net The structure ensures that the two chromophores protrude from the peptide backbone, allowing them to interact with the minor groove of the DNA. nih.govresearchgate.net The interaction between the chromophores and the peptide scaffold is a combination of covalent linkage and non-covalent interactions that maintain a relatively fixed orientation. This pre-organization minimizes the entropic penalty upon binding to DNA, contributing to its strong binding affinity. In related quinoxaline (B1680401) antibiotics like echinomycin (B1671085), the peptide portion of the molecule is a key determinant of both binding strength and specificity. sigmaaldrich.com

Advanced Structural Characterization Techniques

The precise three-dimensional structure of this compound and its analogues has been determined using a combination of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of complex molecules like this compound in solution. Both one-dimensional (1H and 13C NMR) and two-dimensional NMR techniques are employed to assign the chemical shifts of individual protons and carbons and to determine the connectivity and spatial relationships between atoms.

The C2 symmetry of this compound simplifies its NMR spectra to some extent, as corresponding atoms in the two symmetrical halves of the molecule are chemically equivalent and thus have the same chemical shift. However, the complexity of the decapeptide structure still results in a crowded spectrum requiring advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) for complete assignment.

While a complete, publicly available assigned NMR dataset for this compound is not readily found, data for related compounds and synthetic intermediates are available in the scientific literature. researchgate.net The following table provides typical chemical shift ranges for key structural motifs found in this compound and its analogues, based on available data for similar compounds.

| Atom Type | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Quinoline) | 7.0 - 8.5 | 115 - 150 |

| Alpha-Protons (Amino Acids) | 3.5 - 5.0 | 50 - 65 |

| Amide Protons (Peptide Backbone) | 6.5 - 8.5 | - |

| Methyl Protons (e.g., from Alanine) | 1.0 - 1.5 | 15 - 25 |

| Methylene Protons (e.g., from Proline) | 1.5 - 4.0 | 20 - 50 |

| Carbonyl Carbons (Peptide Backbone) | - | 170 - 175 |

This table presents generalized data and is for illustrative purposes.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the structural confirmation of complex natural products like this compound. lcms.czdrug-dev.com This method provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the molecular structure of a compound. spectralworks.comnih.gov For this compound, a quinomycin (B1172624) antibiotic isolated from the culture of Streptoverticillium album, HRMS plays a pivotal role in verifying its complex cyclic depsipeptide structure. medchemexpress.comnih.gov

This compound is a member of the chromodepsipeptide family, characterized by a cyclic structure formed from the dimerization of two identical pentapeptide chains. nih.gov This intricate architecture, which includes two 3-hydroxyquinaldic acid chromophores, requires precise analytical methods for unambiguous confirmation. semanticscholar.orgresearchgate.net The molecular formula of this compound has been established as C₆₂H₇₈N₁₄O₁₄, corresponding to a molecular weight of 1243.37 g/mol . medchemexpress.com

HRMS techniques, such as Time-of-Flight (TOF) mass spectrometry, provide the mass accuracy required to confirm such elemental compositions. semanticscholar.org The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov This accuracy allows analysts to distinguish between compounds with the same nominal mass but different elemental formulas, a crucial step in the characterization of novel compounds. spectralworks.com

While detailed fragmentation data for this compound itself is specific to primary research articles, the general approach using HRMS for related compounds provides a clear framework. For instance, in the analysis of sandramycin (B1212530), a closely related cyclic decadepsipeptide, High-Resolution Electrospray Ionization Time-of-Flight (HRESIMS) mass spectrometry was used effectively. mdpi.com The analysis identified protonated adducts and other related ions, which were in agreement with its proposed molecular formula. mdpi.com Similarly, for this compound, HRMS would confirm the parent molecular ion peak corresponding to its established molecular formula.

Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, are used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. drug-dev.com In a molecule like this compound, which is composed of repeating amino acid units, MS/MS would produce a fragmentation pattern revealing the sequence of the peptide chains. nih.govnih.gov The predictable fragmentation along the peptide backbone helps in confirming the identity and arrangement of the amino acid residues, including the non-proteinogenic D-diaminobutyric acid found in this compound. drug-dev.comnih.gov

The table below summarizes the key molecular data for this compound as confirmed by mass spectrometry and other analytical methods.

| Property | Data | Source |

| Molecular Formula | C₆₂H₇₈N₁₄O₁₄ | medchemexpress.com |

| Molecular Weight | 1243.37 | medchemexpress.com |

| Class | Quinomycin Antibiotic, Chromodepsipeptide | medchemexpress.comnih.gov |

| Structural Features | Cyclic decadepsipeptide, Two 3-hydroxyquinaldic acid units, D-diaminobutyric acid residues | nih.govsemanticscholar.orgnih.gov |

The structural confirmation of this compound is further solidified by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and ultimately, total synthesis. semanticscholar.orgacs.org However, HRMS provides the foundational and indispensable data regarding the molecule's elemental composition and the connectivity of its constituent parts, making it a cornerstone in the structural elucidation of such complex natural products. drug-dev.comacs.org

Molecular Mechanisms of Action of Quinaldopeptin

DNA Intercalation Mechanisms

The primary mode of Quinaldopeptin's interaction with DNA is through intercalation, a process where its planar chromophore moieties insert themselves between the base pairs of the DNA double helix. purdue.edumdpi.com

Bis-intercalation into the DNA Double Helix

This compound functions as a bis-intercalator. purdue.edu This mechanism involves the insertion of its two quinoline (B57606) chromophores into the DNA double helix, with the cyclic peptide backbone situated within the minor groove. mdpi.comresearchgate.netresearchgate.net This "clamping" action, where the two aromatic systems sandwich the DNA base pairs, distinguishes it from mono-intercalators and contributes to its high binding affinity. purdue.eduunisa.it The general structure of bis-intercalators like this compound consists of this complex peptide scaffold that holds the two heteroaromatic chromophores in an orientation suitable for deep interaction with the DNA minor groove. mdpi.com This class of molecules, which also includes sandramycin (B1212530) and the luzopeptins, shares this common structural feature and mode of action. purdue.edu

Effect on DNA Topology (e.g., unwinding of supercoiled DNA)

A significant consequence of bis-intercalation is the alteration of DNA's three-dimensional structure. Synthetic this compound has been demonstrated to unwind supercoiled plasmid DNA in a dose-dependent manner, causing it to adopt a relaxed conformation. acs.org This unwinding is a characteristic feature of intercalating agents. The process of inserting the chromophores between base pairs forces the DNA helix to unwind to accommodate the ligand, thereby changing its topology. wikipedia.org Studies on the closely related bis-intercalator luzopeptin (B1179268) show it unwinds the DNA double helix by a substantial 40–50°. researchgate.net Another related compound, BBM-928A, induces an unwinding angle of 43 degrees, which is nearly double that of the well-known mono-intercalator, ethidium (B1194527) bromide (26 degrees). researchgate.net This unwinding of the DNA helix leads to an increase in the length of the DNA molecule. lu.lv

Sequence Selectivity of DNA Binding

Research into the DNA binding preferences of synthetic this compound indicates that its sequence selectivity is subtle. acs.org The binding affinity to four different double-stranded oligodeoxynucleotides (dsODNs) was found to be within a similar range, suggesting a low degree of sequence specificity. acs.org In contrast, other bis-intercalators show more defined preferences; for instance, echinomycin (B1671085) favors GC-rich sequences, while luzopeptin exhibits a preference for AT-rich regions. researchgate.netunisa.it The binding affinity of this compound has been quantified, providing insight into the strength of its interaction with DNA. acs.org

Table 1: Binding Affinity of Synthetic this compound to Double-Stranded Oligodeoxynucleotides (dsODNs)

| dsODN Sequence | Binding Affinity Constant (Kb) (M-1) |

|---|---|

| dsODN 1 | 1.45 x 107 |

| dsODN 2 | 2.53 x 107 |

| dsODN 3 | Similar to dsODN 1 & 2 |

| dsODN 4 | Similar to dsODN 1 & 2 |

Data sourced from studies on synthetic this compound, indicating a subtle sequence selectivity. acs.org

Single Molecule Studies of Ligand-DNA Interactions (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a powerful technique for visualizing single molecules and their interactions at nanometer resolution. nih.govnih.gov In the context of DNA-ligand binding, AFM allows for the direct observation and measurement of changes in DNA structure, such as contour length, upon the binding of a compound. nih.govcore.ac.uk For bis-intercalators like the luzopeptins, which are structurally related to this compound, AFM has been used to investigate their interaction with DNA. researchgate.net By measuring the contour lengths of DNA molecules before and after the introduction of the compound, researchers can directly confirm the lengthening of the DNA that results from bis-intercalation. researchgate.netcore.ac.uk This single-molecule approach provides direct visual evidence of the physical changes induced by the binding event, complementing data from other biophysical techniques. aimspress.com

Conformational Changes Induced in DNA Upon Intercalation (e.g., Circular Dichroism Studies)

Circular Dichroism (CD) spectroscopy is a widely used optical technique to study the conformational properties of chiral molecules like DNA. nih.gove3s-conferences.org The CD spectrum of DNA is sensitive to its secondary structure; for example, the B-form, A-form, and Z-form of DNA each have distinct CD signatures. mdpi.comnih.gov When a ligand like this compound binds to and intercalates into DNA, it induces conformational changes in the double helix. nih.gov These structural alterations, including the unwinding of the helix and changes in base pair stacking and groove dimensions, result in a modified CD spectrum. mdpi.com By monitoring these spectral changes, CD can be used to characterize the nature of the conformational changes induced by the ligand. nih.gov Although specific CD studies on this compound are not detailed in the provided search results, the technique is a standard method for investigating the structural impact of DNA-binding agents and would be applicable to determine the specific conformational state of the this compound-DNA complex. nih.govmdpi.com

Interference with Cellular Processes

By binding to DNA and altering its structure, this compound interferes with crucial cellular processes that rely on the DNA template, leading to significant biological activity. nih.govacs.org It is known to be strongly cytotoxic against various cancer cell lines, including B16 melanoma. nih.govmedchemexpress.com

One of the key mechanisms of its cellular interference is the inhibition of topoisomerases. caymanchem.com Specifically, this compound has been identified as an inhibitor of DNA topoisomerase IIα. caymanchem.com Topoisomerases are essential enzymes that manage the topological states of DNA, such as supercoiling, which occurs during replication and transcription. wikipedia.orgnih.gov By inhibiting topoisomerase II, which is responsible for creating and resealing double-stranded breaks to relieve torsional stress, this compound can lead to the stabilization of the enzyme-DNA cleavage complex. wikipedia.orgbiomedpharmajournal.org This prevents the re-ligation of the DNA strands, resulting in permanent double-stranded DNA breaks, which can trigger apoptosis and cell death. wikipedia.org Furthermore, this compound has been noted to inhibit HIV-1 integrase and Hypoxia-Inducible Factor-1 (HIF-1), indicating a broader range of interference with cellular pathways. acs.orgcaymanchem.com

Inhibition of Bacterial Protein Synthesis

This compound is recognized for its interference with bacterial protein synthesis. nih.gov The majority of antibiotics that disrupt this essential process act on the bacterial ribosome, which is composed of the 30S and 50S subunits. sigmaaldrich.com These antibiotics can interfere with various stages of translation, including initiation, elongation, and termination. biomol.com For instance, some antibiotics bind to the 30S subunit to block the attachment of aminoacyl-tRNA, while others bind to the 50S subunit to inhibit the peptidyl transferase step or block the exit tunnel for the growing polypeptide chain. sigmaaldrich.combiomol.commhmedical.com

While the precise interactions of this compound with ribosomal subunits are not extensively detailed in the available literature, its classification as a quinomycin (B1172624) antibiotic provides insight into a probable mechanism. researchgate.net Antibiotics of the quinomycin family are known to function as DNA bisintercalators. researchgate.net This mechanism involves the insertion of the molecule's planar quinoxaline (B1680401) chromophores between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, thereby obstructing the processes of transcription (the synthesis of mRNA from a DNA template) and replication. By preventing the synthesis of mRNA, these compounds effectively halt the template necessary for protein synthesis, leading to a cessation of bacterial growth and proliferation.

Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Activity

Beyond its antibacterial properties, this compound has been identified as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) activity. researchgate.net HIF-1 is a critical transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). mdpi.commdpi.com It is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.com Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival. nih.gov

The inhibition of HIF-1 can occur through several mechanisms, including the suppression of HIF-1α mRNA or protein synthesis, prevention of HIF-1α stabilization, or blockade of its DNA binding and transcriptional activity. mdpi.comoncotarget.com Research suggests that this compound's biological actions in this context are similar to those of another DNA-binding agent, sandramycin. researchgate.netresearchgate.net Given this compound's demonstrated ability to unwind and bind to DNA, a plausible mechanism for its HIF-1 inhibitory effect is the direct interference with the binding of the HIF-1 transcription factor to its target DNA sequences, known as hypoxia response elements (HREs). researchgate.netmdpi.com By occupying these sites or altering the DNA conformation, this compound can prevent the transcription of HIF-1 target genes, thereby modulating the cellular response to hypoxia.

Identification of Molecular Targets

The identification of specific molecular targets is crucial for understanding the full spectrum of a compound's activity. For this compound, research has pointed to both broad interactions with cellular macromolecules and specific, predicted interactions with key bacterial enzymes.

Binding Affinity to Bacterial Ribosomes and Other Cellular Components

Direct experimental data on the binding affinity of this compound to bacterial ribosomal subunits is not widely available in the reviewed scientific literature. However, its significant interaction with another major cellular component, DNA, has been quantitatively characterized.

Studies involving the synthetic version of this compound have demonstrated its ability to unwind supercoiled DNA in a dose-dependent manner. researchgate.net The binding affinity of this compound to four different double-stranded oligodeoxynucleotides (dsODNs) was determined to be within a similar and high-affinity range. researchgate.net The equilibrium binding constant (Kb), a measure of the binding strength, was found to be between 1.45 and 2.53 × 107 M-1. researchgate.netresearchgate.net This strong binding affinity for DNA underscores the importance of DNA intercalation as a primary mechanism of action for this compound.

Binding Affinity of this compound to DNA

| Target Molecule | Binding Constant (Kb) |

|---|

This table displays the experimentally determined equilibrium binding constant (Kb) of this compound with double-stranded DNA. A higher Kb value indicates a stronger binding affinity.

Computational Approaches for Target Prediction (e.g., Virtual Screening against TrmK)

To uncover novel molecular targets, modern drug discovery often employs computational methods like virtual screening. This technique uses computer models to predict the binding of a large library of small molecules to a specific biological target.

In a study aimed at discovering new drug targets in the pathogen Staphylococcus aureus, a structure-based virtual screening approach was utilized. researchgate.netorthobullets.com This computational analysis identified adenine (B156593) N1 (m1A22)-tRNA methyltransferase (TrmK) as a potential molecular target for this compound. sigmaaldrich.comresearchgate.netorthobullets.com TrmK is an enzyme essential for the survival of S. aureus during infection and notably lacks a homolog in mammals, making it an attractive and specific target for antibiotic development. mdpi.comresearchgate.net

The virtual screening introduced seven potential hit compounds from the StreptomeDB library against the binding cavity of TrmK. researchgate.netorthobullets.com Along with this compound, the identified compounds included Nocardioazine_A, Geninthiocin_D, Citreamicin_delta, Rachelmycin, Di-AFN_A1, and Naphthomycin_K. sigmaaldrich.comresearchgate.netorthobullets.com These computational findings propose TrmK as a feasible target for this compound, though further in vitro and in vivo studies are required to confirm this inhibitory interaction. researchgate.net

Structure Activity Relationships Sar of Quinaldopeptin and Its Analogues

Impact of Chromophore Modifications on Biological Activity

The quinoline (B57606) chromophores are fundamental to the biological action of quinaldopeptin, acting as the DNA intercalating moieties. Modifications to these structures have a profound impact on the compound's cytotoxic effects.

The total synthesis of this compound has enabled the creation of analogues with altered chromophores, providing direct insight into their role in bioactivity. Synthetic this compound exhibits a potent cytotoxicity with an IC50 value of 3.2 nM. acs.orgresearchgate.net However, alterations to the chromophore can dramatically reduce this activity. For instance, the replacement of the 3-hydroxyquinoline-2-carbonyl chromophores with a simpler 2-quinoxalinecarboxylic acid, as seen in a related analogue, leads to a significant decrease in potency. acs.orgresearchgate.net

Furthermore, even subtle changes to the quinoline ring system can have a substantial effect. The synthesis of a desmethyl analogue of this compound resulted in a significant reduction in cytotoxic activity, highlighting the importance of the methylation pattern on the chromophore for potent biological effects. acs.orgresearchgate.net This suggests that the electronic and steric properties of the chromophore are finely tuned for optimal interaction with DNA.

Studies on related bis-intercalating peptides, such as sandramycin (B1212530) and luzopeptin (B1179268), further underscore the critical nature of the chromophore. While this compound and sandramycin share a similar peptide backbone, their differing chromophores (quinoline in this compound, quinoxaline (B1680401) in sandramycin) result in comparable, yet distinct, biological profiles. Both compounds exhibit potent cytotoxic activity in the low nanomolar range (IC50 = 3.2–12 nM for this compound) and are inhibitors of Hypoxia-Inducible Factor 1 (HIF-1). researchgate.netresearchgate.net The structural alterations in the chromophore appear to have a more significant impact on affinity and selectivity than changes in the cyclic peptide backbone. acs.org For example, luzopeptins, which possess a different chromophore from sandramycin, are more potent cytotoxic agents than the corresponding quinoxapeptins, which have yet another chromophore variant. acs.org

The crucial role of the chromophores is further evidenced by analogues lacking one or both of these moieties. An analogue of the related compound sandramycin with a single chromophore was found to be 500-1000 times less potent, while an analogue lacking both chromophores was essentially inactive. nih.gov This demonstrates that the bis-intercalating nature of two chromophores is essential for the high cytotoxic potency of this class of compounds.

| Compound | Modification | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| This compound | Parent Compound | 3.2 nM | acs.orgresearchgate.net |

| Chromophore Analogue 23 | Replacement of quinoline chromophore | Largely reduced | acs.orgresearchgate.net |

| Desmethyl Analogue 27 | Removal of a methyl group | Largely reduced | acs.orgresearchgate.net |

Influence of Peptide Backbone Variations on Biological Activity

This compound is a symmetric cyclic peptide composed entirely of peptide bonds, which distinguishes it from other members of the quinomycin (B1172624) family that contain ester linkages. nih.gov This all-peptide backbone is composed of repeating units of D-2,4-diaminobutyric acid (D-Dab), L-threonine, L-alanine, sarcosine, and L-pipecolic acid. researchgate.net The presence of N-methylated amino acids, such as sarcosine, is known to influence the conformation of cyclic peptides, which can dramatically impact cytotoxicity and binding affinity for their biological targets. nih.gov The placement of an N-methylated amino acid within a macrocycle can lead to unpredictable changes in the compound's conformation and, consequently, its biological activity. nih.gov

The biosynthesis of this compound involves the specific incorporation of non-proteinogenic amino acids like D-Dab and L-pipecolic acid. nih.gov The substitution of these amino acids in synthetic analogues can lead to changes in biological activity. For instance, in related bis-intercalating peptides, the replacement of specific amino acids can alter the compound's properties, which is a strategy used in the development of antibody-drug conjugates (ADCs). acs.org While detailed SAR studies on the systematic replacement of each amino acid in the this compound backbone are limited, the conservation of certain amino acids across related natural products suggests their importance for maintaining the bioactive conformation. The introduction of unnatural amino acids or modifications to the peptide linkages, such as reduced peptide bonds, are known strategies to enhance metabolic stability and alter the conformational flexibility of peptide-based drugs. frontiersin.orgmdpi.com

Stereochemical Determinants of Potency and Selectivity

Stereochemistry is a critical factor governing the interaction of drugs with their biological targets, and this compound is no exception. ijpsr.com The specific three-dimensional arrangement of atoms in this compound is crucial for its potent cytotoxicity and selective binding to DNA.

The total synthesis of this compound and its analogues has confirmed the absolute stereochemistry of the natural product. researchgate.netarkat-usa.org X-ray crystal structure analysis of a chromophore analogue confirmed the structural and stereochemical assignments of the macrocycle, revealing a rigid cyclic decapeptide conformation. researchgate.net This rigidity, enforced by the specific stereoisomers of the constituent amino acids, is essential for pre-organizing the molecule for DNA binding.

The presence of D-amino acids, such as D-Dab, is a key feature of the this compound backbone. researchgate.net The incorporation of D-amino acids in peptides can confer resistance to proteolytic degradation and can be crucial for adopting the correct bioactive conformation. biopharmaspec.commdpi.com In many biologically active peptides, the specific sequence of L- and D-amino acids is essential for activity. The d-stereochemistry at certain positions in all bisintercalators is necessary for proper dimerization and cyclization during biosynthesis. nih.gov

While systematic studies on the diastereomers of this compound have not been extensively reported, it is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significant differences in potency, selectivity, and pharmacological profiles. nih.govtaylorandfrancis.com The interaction between a chiral drug and its biological target, which is also chiral (e.g., DNA), is highly dependent on the stereochemical complementarity between the two molecules. ijpsr.com Therefore, it is highly probable that any alteration in the stereochemistry of the amino acid residues in this compound would lead to a significant change, likely a reduction, in its biological activity.

Computational Modeling and Molecular Dynamics Simulations in SAR Studies

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools in drug discovery for understanding the structure-activity relationships of complex molecules like this compound at an atomic level. pharmacologymentor.commdpi.com These methods provide insights into the binding modes, conformational dynamics, and energetic interactions between a ligand and its target, which are often difficult to obtain through experimental techniques alone.

For DNA intercalators like this compound, molecular docking studies can predict the preferred binding orientation within the DNA minor groove and between base pairs. pharmacologymentor.combiopolymers.org.ua These simulations can help to rationalize the observed SAR data by correlating structural modifications with changes in binding affinity and interaction patterns. For instance, docking studies can reveal how modifications to the quinoline chromophore affect its intercalation depth and interactions with specific DNA base pairs.

While specific computational studies exclusively focused on this compound are not extensively documented in the public domain, the application of these methods to related DNA-binding agents and cyclic peptides provides a clear framework for how such studies would be conducted. nih.govpitt.edu For example, MD simulations have been used to study the interaction of the related alkaloid quinine (B1679958) with DNA, revealing details of its binding mode. nih.gov By applying similar computational approaches to this compound and its analogues, a deeper understanding of the molecular determinants of its potent cytotoxicity can be achieved, guiding the rational design of new and more effective anticancer agents.

Advanced Analytical Methodologies in Quinaldopeptin Research

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. asccollegekolhar.inorganomation.com The process relies on the differential distribution of compounds between a mobile phase (a solvent or gas that moves) and a stationary phase (a solid or liquid-coated solid that stays put). organomation.com For a complex molecule like quinaldopeptin, High-Performance Liquid Chromatography (HPLC) is the most essential and widely used chromatographic method. researchgate.net

HPLC offers high resolution and sensitivity for the analysis and purification of this compound. researchgate.netacs.org It is used to assess the purity of the compound, which is often required to be greater than 95% for biological assays. hoelzel-biotech.com Reversed-phase HPLC (RP-HPLC) is a particularly powerful variant for this purpose. acs.org In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. This compound, with its complex structure containing both hydrophobic (e.g., quinaldic acid moieties) and hydrophilic (e.g., peptide backbone) parts, can be effectively separated from impurities based on its retention characteristics.

In research, crude extracts from cultures or reaction mixtures are often subjected to multiple chromatographic steps. mdpi.com For instance, fractionation of an actinomycete extract might begin with flash chromatography followed by preparative RP-HPLC to isolate pure compounds. mdpi.comresearchgate.net The conditions for HPLC, such as the column type, mobile phase composition, and gradient, are carefully optimized to achieve the desired separation. mdpi.com

Table 1: Examples of HPLC Conditions Used in the Purification of this compound-Related Compounds

| Parameter | Condition 1 mdpi.com | Condition 2 mdpi.com |

|---|---|---|

| Chromatography Type | Reversed-Phase Preparative HPLC | Reversed-Phase Preparative HPLC |

| Stationary Phase (Column) | Agilent Zorbax SB-C8 PrepHT (21.2 × 250 mm) | Agilent Zorbax SB-C8 PrepHT (21.2 × 250 mm) |

| Mobile Phase A | H₂O with 0.1% TFA | H₂O with 0.1% TFA |

| Mobile Phase B | CH₃CN with 0.1% TFA | CH₃CN with 0.1% TFA |

| Gradient | 20–32% CH₃CN over 40 min | 20–50% CH₃CN over 40 min |

| Flow Rate | 15 mL/min | 15 mL/min |

Spectroscopic Methods for Comprehensive Characterization

Spectroscopic techniques are indispensable for the structural elucidation of complex natural products like this compound. researchgate.net A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically required to confirm its molecular structure, including its amino acid composition and stereochemistry. acs.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization time-of-flight (ESI-TOF), provide highly accurate mass measurements, allowing for the deduction of the molecular formula. mdpi.comresearchgate.net For example, the molecular formula of a related derivative was established as C₁₅H₁₅N₃O₅ from its protonated ion observed in the ESI-TOF spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and three-dimensional structure.

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their neighboring atoms. acs.org For this compound and its analogues, specific chemical shifts in the ¹H NMR spectrum can confirm the presence of characteristic moieties, such as the 3-hydroxyquinaldic acid chromophore. mdpi.comsemanticscholar.org

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. acs.org The chemical shifts of carbonyl carbons, for example, can confirm the presence of peptide bonds. semanticscholar.org

2D NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for assembling the complete structure by establishing correlations between protons (¹H-¹H COSY) and between protons and carbons (HMQC, HMBC), which helps to piece together the peptide sequence and the structure of the chromophores. acs.org

UV-Visible Spectroscopy is also employed, primarily to identify the chromophoric parts of the molecule. The 3-hydroxyquinaldic acid moiety in this compound's structure has characteristic absorption maxima in the UV spectrum. mdpi.comsemanticscholar.org

Table 2: Spectroscopic Data for this compound and Related Structural Moieties

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| HR-ESIMS | m/z 701.3532 [M+Na]⁺ for a synthetic precursor | Confirms molecular formula (C₃₄H₄₉N₆O₁₀) | researchgate.net |

| ¹H NMR | Signals at δH 8.05, 7.91, 7.89, 7.66, 7.63 | Aromatic protons of the 3-hydroxyquinaldic moiety | mdpi.comsemanticscholar.org |

| ¹³C NMR | Signals at δC 176.4, 173.2, 172.7, etc. | Carbonyl carbons of the peptide backbone | researchgate.net |

| UV Spectroscopy | Absorption maxima at 232, 308, and 360 nm | Confirms presence of the 3-hydroxyquinaldic moiety | mdpi.comsemanticscholar.org |

Peptide Mapping and Identification of Chemical Modifications

Peptide mapping is a critical analytical technique used to confirm the primary structure of proteins and identify post-translational or chemical modifications. elementlabsolutions.comanaquant.com The process typically involves enzymatic digestion of a protein into smaller peptide fragments, which are then separated by HPLC and analyzed by mass spectrometry. elementlabsolutions.com While this compound is a non-ribosomally synthesized peptide and not a large protein, the principles of mapping are applied to verify its structure and detect any variations.

In the context of this compound, "mapping" involves a combination of total synthesis and detailed spectroscopic analysis to confirm the sequence and stereochemistry of its amino acid building blocks. acs.orgacs.org During the total synthesis of this compound, precursor fragments are created and coupled, a process that requires rigorous analytical confirmation at each step. acs.org This serves a similar purpose to traditional peptide mapping: ensuring the correct sequence is assembled. lcms.cz

The identification of chemical modifications is crucial, as even small structural changes can significantly impact biological activity. patsnap.com For instance, the synthesis of this compound analogues with altered chromophores or amino acids has been performed to study structure-activity relationships. acs.org Comparing the HPLC and MS data of the modified analogue to the parent compound allows for precise identification of the chemical change. acs.org Furthermore, analysis of natural product extracts can reveal related compounds that are essentially chemical modifications of this compound, such as derivatives containing different amino acid residues. semanticscholar.org These are identified by meticulously comparing their NMR and mass spectra to the known structure of this compound. mdpi.comsemanticscholar.org

Bioanalytical Techniques for Target Interaction Studies

Understanding how this compound interacts with its biological target is key to explaining its potent cytotoxic and antimicrobial effects. nih.govissuu.com this compound belongs to a class of compounds that function as DNA bisintercalators, meaning the two chromophore moieties of its symmetric structure insert themselves between the base pairs of double-stranded DNA. acs.orgissuu.com Bioanalytical methods are therefore focused on studying this specific interaction.

A variety of techniques can be employed to characterize the binding of small molecules to DNA:

DNA Unwinding Assays: The bisintercalation of this compound introduces structural changes to DNA, causing it to unwind. This effect can be visualized using gel electrophoresis with supercoiled plasmid DNA. In the presence of an intercalating agent like this compound, the supercoiled DNA becomes relaxed, leading to a change in its migration through the agarose (B213101) gel. Studies have shown that synthetic this compound unwinds supercoiled DNA in a dose-dependent manner. researchgate.net

Spectroscopic Titration: Techniques like UV-Visible or fluorescence spectroscopy can be used to monitor the changes that occur upon binding. For example, the displacement of a fluorescent dye already bound to DNA can be measured as this compound is added, allowing for the calculation of binding constants.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. labmanager.com It can be used to measure the kinetics (association and dissociation rates) and affinity of this compound binding to immobilized DNA sequences. This provides quantitative data on the strength and stability of the interaction. ardena.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

These bioanalytical approaches are crucial for quantifying the interaction between this compound and DNA, helping to build a comprehensive picture of its mechanism of action and guiding the design of new analogues with potentially improved therapeutic properties. researchgate.netsmolecule.com

Future Directions and Research Perspectives

Elucidation of Remaining Biosynthetic Steps and Enzymes

While the non-ribosomal peptide synthetase (NRPS) origin of the quinaldopeptin backbone is established, several aspects of its biosynthesis remain to be fully elucidated. nih.gov The formation of the quinaldic acid chromophore, derived from L-tryptophan, involves a series of enzymatic transformations. researchgate.net The biosynthesis of 3-hydroxyquinaldic acid (3HQA), a key component of this compound, proceeds through the intermediate β-hydroxykynurenine. nih.gov This intermediate is acted upon by an aminotransferase and an oxidoreductase to yield 3HQA. nih.gov Further research is needed to identify and characterize all the enzymes involved in this pathway, including the specific tailoring enzymes responsible for modifications to the peptide core. Techniques such as gene knockout studies, in vitro enzymatic assays, and structural biology of the biosynthetic enzymes will be crucial in piecing together the complete biosynthetic puzzle. snscourseware.orgnih.gov A thorough understanding of the biosynthetic machinery will not only provide insights into the natural production of this compound but also set the stage for biosynthetic engineering efforts to produce novel analogs.

Rational Design of Novel this compound Derivatives with Enhanced Properties

The potent cytotoxic and antibacterial activities of this compound make it an attractive scaffold for the development of new therapeutic agents. medchemexpress.comtoku-e.com Rational design and synthetic modifications can be employed to create derivatives with improved properties, such as enhanced target selectivity, increased potency, and better pharmacokinetic profiles. mdpi.comresearchgate.net The total synthesis of this compound and its analogues has already been achieved, providing a platform for creating structural variations. nih.gov Future efforts could focus on modifying the quinaldic acid chromophores, altering the amino acid composition of the cyclic peptide core, or attaching different functional groups. researchgate.net For instance, the development of antibody-drug conjugates (ADCs) using this compound or its derivatives as payloads is a promising strategy for targeted cancer therapy. caymanchem.comconstantcontact.com Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new molecules to optimize their therapeutic potential. mdpi.com

Further Characterization of Molecular Targets and Pathways

This compound is known to act as a DNA bis-intercalator, binding to the DNA double helix. researchgate.nettoku-e.comcaymanchem.com This interaction is a key aspect of its mechanism of action. However, a more detailed understanding of its specific binding sites and the downstream cellular consequences is required. Advanced techniques such as high-resolution structural studies of this compound-DNA complexes and genome-wide analyses of its effects on gene expression can provide deeper insights. Furthermore, identifying the specific molecular pathways that are most affected by this compound's activity will be crucial for understanding its selective cytotoxicity and for identifying potential biomarkers for predicting treatment response. While DNA is a primary target, the possibility of other molecular targets cannot be excluded and warrants further investigation. hoelzel-biotech.com

Investigation of Resistance Mechanisms in Producing Organisms and Pathogens

The emergence of antimicrobial resistance is a major global health concern. nih.govnih.gov Understanding the mechanisms by which both the producing organism, Streptoverticillium album, and pathogenic bacteria might develop resistance to this compound is critical for its long-term viability as a potential therapeutic. In the producing organism, self-resistance mechanisms are expected to exist to prevent suicide. One such mechanism identified for the related quinomycin (B1172624) antibiotic echinomycin (B1671085) involves a protein called Ecm16, which can bind to and protect DNA from the antibiotic. researchgate.netresearchgate.net Studies have shown that the expression of the ecm16 gene confers resistance not only to echinomycin but also to this compound. researchgate.net

In pathogenic bacteria, resistance to quinolone-class antibiotics, which share some structural similarities with the this compound chromophore, can arise through mutations in target enzymes like DNA gyrase and topoisomerase IV, or through the action of efflux pumps that actively remove the drug from the cell. nih.gov Investigating whether similar mechanisms can confer resistance to this compound is a priority. This knowledge will be vital for anticipating and potentially overcoming resistance, as well as for designing derivatives that are less susceptible to these resistance mechanisms.

Exploration of Broader Biological Activities beyond Antibacterial and Cytotoxic Effects

While the antibacterial and cytotoxic properties of this compound are well-documented, its full biological activity spectrum may be broader. medchemexpress.comtoku-e.comcaymanchem.com There are reports suggesting potential antiviral and antifungal activities for quinomycin-class antibiotics. core.ac.ukscbt.com Systematic screening of this compound against a wide range of viruses, fungi, and parasites could uncover new therapeutic applications. Furthermore, given its interaction with DNA, exploring its potential as a modulator of cellular processes beyond simple cytotoxicity, such as its effects on DNA repair, replication, and transcription, could reveal novel biological functions and therapeutic opportunities. Its structural similarity to other bioactive natural products suggests that it may possess a range of uncharacterized biological effects. smolecule.com

Development of Advanced Delivery Systems for Research Applications

To facilitate further research and potential therapeutic development, advanced drug delivery systems for this compound are needed. openaccessjournals.comnih.govnih.gov Its hydrophobic nature can present challenges for formulation and in vivo administration. The development of nanoparticle-based, liposomal, or polymer-based delivery systems could improve its solubility, stability, and bioavailability. researchgate.netimrpress.com Such systems can also be designed for targeted delivery to specific tissues or cells, which would be particularly beneficial for research applications aimed at understanding its in vivo effects and for minimizing potential off-target toxicities in preclinical models. openaccessjournals.com These advanced formulations will be essential tools for accurately assessing the therapeutic potential of this compound and its derivatives in various disease models.

Q & A

Q. Basic Research Focus

- Selective Assay Design : Pair time-kill curves with mammalian cell cytotoxicity assays (e.g., HEK293 or HepG2 cells) at matched concentrations .

- Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets in pathogens and assess resistance development .